molecular formula C21H26N4 B2769141 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900259-72-5

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2769141
CAS No.: 900259-72-5
M. Wt: 334.467
InChI Key: GALILXXDFJXMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a pyrazolo[1,5-a]pyrimidine core with substituents including a methyl group at position 2, a phenyl group at position 3, a piperidin-1-yl group at position 7, and a propyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazole derivative and a pyrimidine derivative in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the methyl, phenyl, piperidin-1-yl, and propyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the position of the substituents on the pyrazolo[1,5-a]pyrimidine core. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in biological activity and chemical reactivity.

    Pyrimidine derivatives: Compounds with a pyrimidine core but different substituents or additional fused rings. These compounds may have different applications and properties compared to pyrazolo[1,5-a]pyrimidine derivatives.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALILXXDFJXMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.